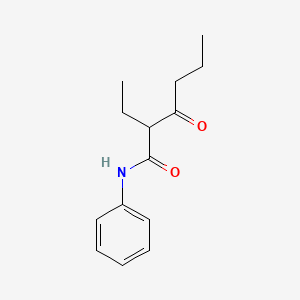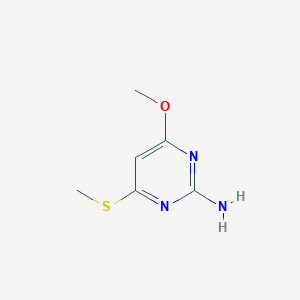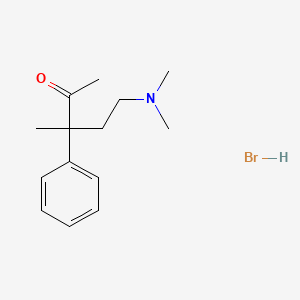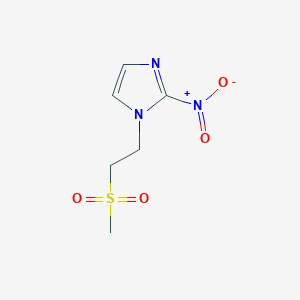
1-(2-Methylsulfonylethyl)-2-nitroimidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Methylsulfonylethyl)-2-nitroimidazole is a chemical compound that belongs to the class of nitroimidazoles Nitroimidazoles are known for their diverse biological activities, including antimicrobial and antiprotozoal properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Methylsulfonylethyl)-2-nitroimidazole typically involves the nitration of an imidazole derivative followed by the introduction of a methylsulfonylethyl group. One common method involves the reaction of 2-nitroimidazole with 2-chloroethyl methyl sulfone in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to meet industrial standards.
Analyse Chemischer Reaktionen
Types of Reactions
1-(2-Methylsulfonylethyl)-2-nitroimidazole undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.
Substitution: The methylsulfonylethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Nucleophilic substitution reactions often involve bases like potassium carbonate or sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 1-(2-Methylsulfonylethyl)-2-aminoimidazole, while substitution reactions can introduce various functional groups in place of the methylsulfonylethyl group .
Wissenschaftliche Forschungsanwendungen
1-(2-Methylsulfonylethyl)-2-nitroimidazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s antimicrobial properties make it a candidate for studying bacterial and protozoal infections.
Medicine: Research is ongoing to explore its potential as an antimicrobial agent in treating infections.
Wirkmechanismus
The mechanism of action of 1-(2-Methylsulfonylethyl)-2-nitroimidazole involves the reduction of the nitro group to form reactive intermediates that can damage cellular components. These intermediates can interact with DNA, proteins, and other cellular structures, leading to cell death. The compound’s molecular targets include enzymes involved in DNA replication and repair, making it effective against rapidly dividing cells such as bacteria and protozoa .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Metronidazole: Another nitroimidazole with similar antimicrobial properties.
Tinidazole: Known for its use in treating protozoal infections.
Ornidazole: Used for its antiprotozoal and antibacterial effects.
Uniqueness
1-(2-Methylsulfonylethyl)-2-nitroimidazole is unique due to its specific structural features, such as the methylsulfonylethyl group, which may confer distinct biological activities and chemical reactivity compared to other nitroimidazoles. This uniqueness makes it a valuable compound for further research and potential therapeutic applications .
Eigenschaften
CAS-Nummer |
71006-79-6 |
|---|---|
Molekularformel |
C6H9N3O4S |
Molekulargewicht |
219.22 g/mol |
IUPAC-Name |
1-(2-methylsulfonylethyl)-2-nitroimidazole |
InChI |
InChI=1S/C6H9N3O4S/c1-14(12,13)5-4-8-3-2-7-6(8)9(10)11/h2-3H,4-5H2,1H3 |
InChI-Schlüssel |
RWZQCBAAIIVALP-UHFFFAOYSA-N |
Kanonische SMILES |
CS(=O)(=O)CCN1C=CN=C1[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


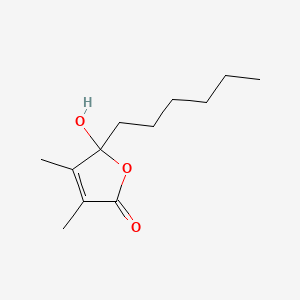
![2-Amino-5-[[1-(carboxymethylamino)-3-[2-(4-hydroxyanilino)-2-oxoethyl]sulfanyl-1-oxopropan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B14011359.png)
![(3aR,5R,6S,6aR)-5-(2,2-dibromoethenyl)-2,2-dimethyl-6-phenylmethoxy-5-(phenylmethoxymethyl)-6,6a-dihydro-3aH-furo[2,3-d][1,3]dioxole](/img/structure/B14011360.png)

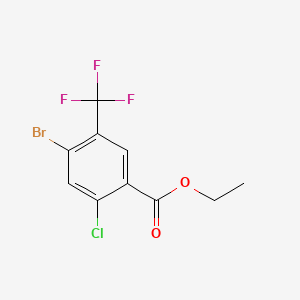
![9-tosyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole](/img/structure/B14011374.png)
![9,10-Dimethoxy-3-(2-methylprop-2-enyl)-1,3,4,6,7,11b-hexahydrobenzo[a]quinolizin-2-one](/img/structure/B14011380.png)


